4H-pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro-2-methyl-
Description
The compound 4H-pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro-2-methyl- (hereafter referred to as the "target compound") is a bicyclic heterocyclic structure featuring a pyrido-pyrimidinone core with a partially saturated ring system. It is a key pharmacophore in the antipsychotic drug Risperidone (RIS), where it forms the central scaffold of the molecule. RIS is clinically used to treat schizophrenia and bipolar disorder by modulating dopamine and serotonin receptors in the brain .
The target compound’s structure includes a 2-methyl substitution on the pyrido-pyrimidinone ring and a tetrahydro (6,7,8,9-tetrahydro) configuration, which enhances its conformational stability and bioavailability. Its molecular formula is C₁₀H₁₃N₃O, with a molecular weight of 191.23 g/mol (exact mass may vary depending on isotopic substitutions).
Properties
IUPAC Name |
2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-7-6-9(12)11-5-3-2-4-8(11)10-7/h6H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCVUTDNAIJJMSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2CCCCC2=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60336099 | |
| Record name | 4H-pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60336099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58156-40-4 | |
| Record name | 4H-pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60336099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro-2-methyl- typically involves the condensation of 2-aminopyridine with a suitable carbonyl compound. One common method involves the use of phosphorus oxychloride as a dehydrating agent to facilitate the cyclization reaction. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of palladium-catalyzed hydrogenation is also employed to reduce any intermediate compounds, ensuring the final product is obtained in high purity .
Chemical Reactions Analysis
Types of Reactions
4H-pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield tetrahydropyrido[1,2-a]pyrimidin-4-ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C) is often used as a catalyst for hydrogenation reactions.
Substitution: Reagents such as halogens and sulfonyl chlorides are used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced tetrahydropyrido[1,2-a]pyrimidin-4-ones, and various substituted derivatives, depending on the reagents and conditions used .
Scientific Research Applications
4H-pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro-2-methyl- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.
Medicine: It shows promise as a lead compound in the development of new pharmaceuticals, including antiviral and anticancer agents.
Industry: The compound is used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4H-pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro-2-methyl- involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This mechanism is crucial in the development of treatments for neurodegenerative diseases such as Alzheimer’s .
Comparison with Similar Compounds
Table 1: Structural Modifications and Associated Activities
Pharmacological Profiles
- Antipsychotic Activity : The target compound’s 2-methyl and tetrahydro modifications optimize its affinity for serotonin 5-HT₂A and dopamine D₂ receptors, critical for RIS’s efficacy .
- Antimicrobial Activity : Derivatives with piperazine or 1,4-diazepane substitutions exhibit moderate activity against Gram-positive bacteria (MIC: 8–32 µg/mL) .
- Gastroprotection : Unsaturated 4-oxo derivatives with carboxamide groups show ulcer-healing effects in rat models (ED₅₀: 10–20 mg/kg) .
Physicochemical Properties
Table 2: Key Physicochemical Data
Biological Activity
4H-Pyrido[1,2-a]pyrimidin-4-one, specifically the derivative 6,7,8,9-tetrahydro-2-methyl-, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anti-inflammatory properties, antimicrobial effects, and potential applications in drug development.
- Molecular Formula : C9H12N2O
- Molecular Weight : 164.20 g/mol
- IUPAC Name : 6-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one
- CAS Number : 32092-29-8
Biological Activity Overview
The biological activity of 4H-pyrido[1,2-a]pyrimidin-4-one derivatives has been extensively studied. Key areas of focus include:
1. Anti-inflammatory Activity
Several studies have demonstrated the anti-inflammatory properties of this compound. For instance:
- In vitro Studies : Derivatives have shown inhibition of the hyaluronidase enzyme, which is involved in inflammatory processes. Compounds with N-methylpiperazine and piperazine ethoxy ethanol rings exhibited greater growth inhibition compared to standard drugs like Indomethacin at a concentration of 10 µg/mL .
- In vivo Studies : The compounds have been shown to reduce carrageenan-induced edema in rat models, indicating significant anti-inflammatory effects .
2. Antimicrobial Activity
Research indicates that derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one possess antimicrobial properties:
- Testing Against Bacteria and Fungi : Various synthesized derivatives were screened for their effectiveness against multiple bacterial and fungal strains. The results suggest a promising potential for these compounds as antimicrobial agents .
Study on Anti-inflammatory Effects
A study synthesized several derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one and evaluated their anti-inflammatory activities:
- Methodology : The compounds were tested against hyaluronidase and evaluated for their ability to inhibit inflammation in animal models.
- Results : Compounds with specific substitutions showed enhanced efficacy compared to traditional anti-inflammatory agents.
Antimicrobial Evaluation
Another study focused on the antimicrobial properties of various derivatives:
- Methodology : The synthesized compounds were tested against different strains of bacteria and fungi.
- Results : Some derivatives exhibited significant antimicrobial activity, suggesting their potential use in treating infections.
Data Summary Table
Q & A
What are the established synthetic pathways for synthesizing 4H-pyrido[1,2-a]pyrimidin-4-one derivatives, and what key reaction conditions influence yield and purity?
Basic
The synthesis typically involves multi-step reactions or one-pot processes. A validated method includes reacting 3-(benzyloxy)pyridine-2-amine with 3-acetyldihydrofuran-2-(3H)-one in a solvent (e.g., ethanol or DMF) using catalytic agents to form the pyrido-pyrimidinone core. Subsequent steps introduce substituents like chloroethyl or methyl groups via alkylation or substitution reactions . For industrial scalability, continuous flow reactors optimize temperature control and reduce byproducts, while purification employs crystallization or chromatography . Key factors include solvent polarity, catalyst selection (e.g., potassium carbonate), and reaction time to maximize yield (>80%) and purity (≥98%) .
How can researchers confirm the purity and structural identity of 6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one derivatives?
Basic
Purity is assessed via GC/T (≥98.0% purity) and HPLC with C18 columns (e.g., 5 µm particle size) using acetonitrile/water gradients . Structural confirmation employs:
- NMR : H and C NMR to verify substituent positions (e.g., methyl at C2) and ring saturation.
- Mass spectrometry : High-resolution MS (HRMS) matches theoretical molecular weights (e.g., 190.24 g/mol for vinyl derivatives) .
- XRD : For crystalline derivatives, XRD confirms lattice parameters and stereochemistry .
What methodologies are recommended for introducing diverse substituents at the 3-position of the pyrido-pyrimidinone core to modulate biological activity?
Advanced
Substituent diversity is achieved via:
- Nucleophilic substitution : Use NaN₃ or SOCl₂ to replace chloroethyl groups with azido or hydroxyl moieties .
- Cross-coupling reactions : Suzuki-Miyaura reactions with boronic acids introduce aryl/vinyl groups (e.g., 3-vinyl derivatives using palladium catalysts) .
- Deuteration : Isotopic labeling (e.g., 2-chloroethyl-d4) requires deuterated reagents and anhydrous conditions to minimize proton exchange .
Optimization involves screening solvents (DMF for polar intermediates) and temperatures (60–80°C for coupling reactions) .
How should researchers address discrepancies in biological activity data between structurally similar pyrido-pyrimidinone analogs?
Advanced
Contradictions arise from substituent electronic effects or stereochemistry. Strategies include:
- Computational modeling : Density Functional Theory (DFT) calculates electron distribution differences (e.g., electron-withdrawing chloroethyl vs. electron-donating methyl).
- Enzymatic assays : Compare IC₅₀ values against targets like kinases or GPCRs to correlate structure-activity relationships (SAR) .
- Metabolic stability studies : Assess hepatic microsome degradation to rule out pharmacokinetic variability .
What advanced purification techniques are suitable for isolating pyrido-pyrimidinone derivatives with high enantiomeric purity?
Advanced
For chiral derivatives (e.g., 9,9-dibromo-6-methyl-(R)-isomer):
- Chiral HPLC : Use cellulose-based columns (Chiralpak® AD-H) with hexane/isopropanol mobile phases .
- Crystallization : Diastereomeric salt formation with tartaric acid derivatives enhances enantiomeric excess (ee >99%) .
- Simulated moving bed (SMB) chromatography : Industrial-scale separation reduces solvent waste .
How can reaction conditions be optimized to minimize byproduct formation during the synthesis of halogenated pyrido-pyrimidinone derivatives?
Advanced
Halogenation (e.g., bromo or chloro derivatives) requires:
- Temperature control : Maintain 0–5°C during electrophilic substitution to prevent dihalogenation .
- Catalyst selection : Lewis acids like FeCl₃ improve regioselectivity for mono-halogenated products .
- Solvent choice : Non-polar solvents (toluene) reduce nucleophilic side reactions .
Post-synthesis, quenching with Na₂S₂O₃ removes excess halogenating agents .
What strategies are effective in resolving contradictions in NMR spectral data for pyrido-pyrimidinone derivatives with complex substitution patterns?
Advanced
For overlapping signals (e.g., in tetrahydro rings):
- 2D NMR : HSQC and HMBC correlate H-C couplings to assign quaternary carbons and substituent positions .
- Variable-temperature NMR : Resolves dynamic effects in flexible rings by acquiring spectra at −20°C .
- Computational NMR prediction : Tools like ACD/Labs or Gaussian simulate spectra for comparison with experimental data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
